6-(2,3-Dimethylphenoxy)pyridin-3-amine
Description
Contextualization within Pyridine-Amine and Aryloxy-Substituted Heterocyclic Systems
Pyridine (B92270) and its derivatives are fundamental building blocks in the synthesis of a wide array of chemical compounds, including pharmaceuticals and agrochemicals. beilstein-journals.orgbeilstein-journals.org The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts specific electronic properties and serves as a key pharmacophore in numerous biologically active molecules. The presence of an amine substituent on the pyridine ring, as seen in pyridine-amine systems, further enhances the molecule's chemical versatility, allowing for a range of functionalization reactions. These derivatives are known to exhibit diverse biological activities and are integral to the development of new therapeutic agents. nih.gov
Similarly, aryloxy-substituted heterocyclic systems, where an aromatic ring is linked to a heterocycle via an oxygen atom, are of considerable interest. This ether linkage can influence the molecule's conformational flexibility, solubility, and electronic distribution, which are critical parameters in the design of new functional molecules. The incorporation of the 2,3-dimethylphenoxy group into the pyridine-amine framework creates a molecule with a distinct three-dimensional structure and a unique set of physicochemical properties.
Overview of Structural Features and Inherent Chemical Reactivity Potential
The structure of 6-(2,3-Dimethylphenoxy)pyridin-3-amine is characterized by several key features that dictate its chemical behavior. The pyridine ring provides a robust aromatic core. The nitrogen atom within this ring acts as a weak base and can be protonated or alkylated. The amino group at the 3-position is a nucleophilic center and a site for various chemical modifications, such as acylation, alkylation, and participation in coupling reactions.
The inherent chemical reactivity of this compound is governed by the interplay of these functional groups. The amino group is expected to be the primary site for electrophilic attack. The pyridine nitrogen can participate in coordination with metal catalysts, potentially directing reactions to specific sites on the ring. The aromatic rings themselves can undergo electrophilic substitution reactions, although the conditions required would depend on the relative reactivity of the pyridine and benzene (B151609) rings.
Significance in Advanced Organic Synthesis as a Core Building Block
In the realm of advanced organic synthesis, this compound serves as a valuable and versatile building block. Its bifunctional nature, possessing both a reactive amino group and a modifiable heterocyclic core, allows for its incorporation into more complex molecular architectures.
This compound is particularly relevant in the construction of libraries of compounds for high-throughput screening in drug discovery. For instance, the amino group can be readily derivatized to form amides, sulfonamides, or ureas, enabling the rapid generation of a diverse set of molecules. Furthermore, the pyridine nitrogen and the aromatic rings offer additional points for modification, allowing for the fine-tuning of a molecule's properties.
The structural motif of an aminopyridine linked to an aryloxy group is found in a number of biologically active compounds, including kinase inhibitors. nih.govresearchgate.netgoogle.com Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine-amine scaffold can act as a "hinge-binder," interacting with the ATP-binding site of kinases. The aryloxy substituent can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity. Therefore, this compound represents a key starting material for the synthesis of potential therapeutic agents.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 219866-00-9 |
| Molecular Formula | C₁₃H₁₄N₂O |
| Molecular Weight | 214.27 g/mol |
| Physical Form | Powder |
Structure
3D Structure
Properties
IUPAC Name |
6-(2,3-dimethylphenoxy)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-4-3-5-12(10(9)2)16-13-7-6-11(14)8-15-13/h3-8H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINLHLGITRDWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 2,3 Dimethylphenoxy Pyridin 3 Amine and Its Analogs
Established Synthetic Routes and Strategic Approaches
The synthesis of 6-(2,3-Dimethylphenoxy)pyridin-3-amine is a multi-step process that relies on the strategic formation of an ether linkage and the introduction of an amine group onto a pyridine (B92270) scaffold. The selection of precursors and the sequence of bond-forming reactions are critical to achieving a high yield and purity of the final product.
Key Precursors and Initial Reactant Selection
The retrosynthetic analysis of the target molecule suggests two primary bond disconnections: the C-O ether bond and the C-N amine bond. This leads to two main synthetic strategies.
Strategy 1: Etherification followed by Amination
This approach involves the initial formation of the diaryl ether, followed by the introduction of the amine group. The key precursors for this strategy are:
A dihalogenated pyridine, such as 2-chloro-5-nitropyridine (B43025) or 2-bromo-5-nitropyridine. The nitro group serves as a precursor to the amine functionality and activates the 2-position for nucleophilic aromatic substitution.
2,3-Dimethylphenol (B72121), which acts as the nucleophile to form the ether linkage.
Strategy 2: Amination followed by Etherification
Alternatively, the amine group can be present on the pyridine ring initially, followed by the formation of the ether bond. The key precursors for this strategy are:
A 6-halopyridin-3-amine, such as 6-chloro- or 6-bromopyridin-3-amine.
2,3-Dimethylphenol.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor 1 | Precursor 2 | Synthetic Strategy |
|---|---|---|
| 2-Halo-5-nitropyridine | 2,3-Dimethylphenol | Etherification then Reduction/Amination |
Classical Reaction Pathways (e.g., Etherification, Amination)
The formation of the crucial ether and amine bonds is typically achieved through well-established named reactions in organic chemistry.
Etherification:
The formation of the 6-(2,3-dimethylphenoxy) moiety is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction.
Ullmann Condensation: This classical copper-catalyzed reaction is a powerful method for forming diaryl ethers. researchgate.netwikipedia.org In this case, a 6-halopyridine derivative reacts with 2,3-dimethylphenol in the presence of a copper catalyst and a base. wikipedia.org The reaction often requires high temperatures. researchgate.net
Buchwald-Hartwig C-O Coupling: A more modern alternative is the palladium-catalyzed etherification. This reaction generally proceeds under milder conditions than the Ullmann condensation and exhibits a broader substrate scope.
Amination:
The introduction of the 3-amino group can be accomplished through two primary routes:
Reduction of a Nitro Group: If the synthesis starts with a 5-nitropyridine derivative, the nitro group can be readily reduced to the corresponding amine using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. researchgate.netwikipedia.org If the pyridine ring is functionalized with a halide at the 3-position, it can be directly coupled with an ammonia (B1221849) surrogate or a primary amine, followed by deprotection if necessary. researchgate.net
Role of Specific Catalytic Systems in Formation (e.g., K2CO3 catalysis)
The choice of catalyst and base is critical for the success of both the etherification and amination steps.
Ullmann Condensation: Traditional Ullmann reactions often employ copper powder or copper(I) salts as catalysts. researchgate.net The presence of a base is essential to deprotonate the phenol, generating the more nucleophilic phenoxide. Potassium carbonate (K2CO3) is a commonly used base in these reactions due to its moderate basicity, low cost, and good solubility in polar aprotic solvents often used for this transformation, such as DMF or DMSO. organic-chemistry.orgfrontiersin.org
Buchwald-Hartwig Coupling: These reactions utilize palladium catalysts, typically in the form of Pd(0) or Pd(II) precatalysts, in conjunction with phosphine (B1218219) ligands. researchgate.net The choice of ligand is crucial and can significantly impact the reaction's efficiency. The base in Buchwald-Hartwig reactions, which can include weaker bases like K2CO3, plays a key role in the catalytic cycle, facilitating the deprotonation of the amine or alcohol nucleophile. libretexts.org However, for C-N bond formation, stronger bases like sodium tert-butoxide are often employed. nih.gov
Table 2: Typical Catalytic Systems
| Reaction | Catalyst | Ligand (for Pd) | Base |
|---|---|---|---|
| Ullmann Etherification | CuI, Cu2O, or Cu powder | N/A | K2CO3, Cs2CO3 |
| Buchwald-Hartwig C-O Coupling | Pd(OAc)2, Pd2(dba)3 | Buchwald or Hartwig ligands | K3PO4, Cs2CO3 |
Innovations in Synthetic Techniques and Process Optimization
While classical methods provide reliable routes to this compound, modern synthetic chemistry focuses on improving efficiency, safety, and scalability.
Application of Modern Synthetic Methodologies
Recent advances in cross-coupling technologies have provided milder and more efficient alternatives to traditional methods. The development of new generations of ligands for palladium-catalyzed reactions has expanded the scope of both C-O and C-N bond formations, often allowing reactions to proceed at lower temperatures and with lower catalyst loadings. wikipedia.org These advancements are directly applicable to the synthesis of the target compound and its analogs, potentially leading to higher yields and improved functional group tolerance.
Continuous Flow Chemistry and Scalability Considerations
For the large-scale synthesis of pyridine derivatives, continuous flow chemistry offers significant advantages over traditional batch processing. researchgate.netresearchgate.net Flow reactors provide enhanced heat and mass transfer, allowing for better control over reaction parameters and improved safety, especially for highly exothermic or hazardous reactions. organic-chemistry.orgijnrd.org
The synthesis of intermediates for compounds like this compound can be adapted to flow systems. For instance, nitration and subsequent functionalization of pyridine rings have been successfully performed in continuous flow reactors, demonstrating higher yields and improved safety profiles compared to batch methods. researchgate.net The scalability of Ullmann and Buchwald-Hartwig reactions in flow is an active area of research and holds promise for the efficient and safe production of this class of compounds on an industrial scale.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Pyridine Derivatives
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Potential for thermal runaway in exothermic reactions. | Superior temperature control, smaller reaction volumes enhance safety. |
| Scalability | Often challenging, requiring larger reactors and posing safety risks. | Readily scalable by extending reaction time or using parallel reactors. |
| Efficiency | Can have lower yields due to side reactions and mass transfer limitations. | Improved mixing and heat transfer often lead to higher yields and purity. |
| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |
Green Chemistry Principles in Synthesis Design
The design of synthetic routes for this compound and related structures is increasingly guided by the twelve principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using safer chemicals and solvents, and improving energy efficiency. Key areas of focus include the selection of greener solvents, the application of catalytic methods to improve atom economy, and the use of alternative energy sources like microwave irradiation to accelerate reactions and reduce energy consumption.
Atom Economy and E-Factor: Quantifying Environmental Impact
A critical metric in green chemistry is atom economy , which measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. jocpr.com Another important metric is the Environmental Factor (E-Factor) , which quantifies the amount of waste generated per unit of product. A lower E-Factor signifies a greener process.
Traditional multi-step syntheses often suffer from low atom economy and high E-Factors due to the use of stoichiometric reagents and the generation of significant waste. Modern approaches, such as catalytic cross-coupling reactions, aim to address these shortcomings.
Catalytic Approaches: The Power of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds, a key step in the synthesis of many aminopyridine derivatives. wikipedia.org This palladium-catalyzed cross-coupling reaction offers a more atom-economical alternative to classical methods. wikipedia.org The catalytic cycle involves the use of a palladium catalyst and a suitable ligand to facilitate the coupling of an aryl halide or triflate with an amine. wikipedia.org
Table 1: Comparison of Green Metrics for a Hypothetical Buchwald-Hartwig Amination
The Role of Greener Solvents
Solvents are a major contributor to the environmental impact of chemical processes. acsgcipr.org Traditional solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are effective but pose significant health and environmental risks. researchgate.net Green chemistry encourages the use of safer alternatives. acsgcipr.org
Recent research has explored the use of more benign solvents for nucleophilic aromatic substitution (SNAr) reactions, a common method for synthesizing phenoxypyridines. Greener solvent choices include:
Polyethylene glycol (PEG-400): A non-toxic, biodegradable, and recyclable solvent that has shown excellent results in promoting nucleophilic aromatic substitution reactions. nih.gov
Ethanol: A bio-based and readily biodegradable solvent that can be used in microwave-assisted syntheses of pyridine derivatives. tandfonline.com
Water: The ultimate green solvent, its use is highly desirable, and methods are being developed to facilitate organic reactions in aqueous media. rsc.org
Cyrene™: A bio-based solvent derived from cellulose (B213188) that is emerging as a viable substitute for conventional polar aprotic solvents. researchgate.net
The selection of an appropriate green solvent depends on the specific reaction conditions and the solubility of the reactants. The ideal solvent should not only be environmentally friendly but also facilitate high reaction yields and easy product isolation.
Table 2: Examples of Greener Solvents in Pyridine Synthesis
Microwave-Assisted Synthesis: An Energy-Efficient Alternative
Microwave-assisted synthesis has gained significant traction as a green chemistry tool. nih.gov By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, leading to significant energy savings. nih.govnih.gov This technique has been successfully applied to a variety of reactions relevant to the synthesis of this compound and its analogs, including nucleophilic aromatic substitutions and cross-coupling reactions. nih.govmdpi.com
The benefits of microwave-assisted synthesis extend beyond energy efficiency. The rapid heating can also lead to higher product yields and improved purity by minimizing the formation of side products. nih.gov
Future Outlook
The integration of green chemistry principles into the synthesis of this compound and its analogs is an ongoing endeavor. Future research will likely focus on the development of even more efficient and selective catalysts, the use of flow chemistry for safer and more scalable production, and the exploration of bio-catalysis as a highly sustainable synthetic tool. By embracing these green methodologies, the chemical and pharmaceutical industries can continue to innovate while minimizing their environmental footprint.
Elucidation of Chemical Reactivity and Derivatization Pathways
Reactivity of the Pyridine (B92270) Heterocycle
The pyridine ring is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, its reactivity is significantly modulated by the attached functional groups.
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) on the 6-(2,3-Dimethylphenoxy)pyridin-3-amine scaffold is a complex process governed by the directing effects of the substituents. The primary amino group at the C3 position is a powerful activating group and an ortho-para director. rsc.org This would preferentially direct incoming electrophiles to the C2, C4, and C6 positions.
However, the pyridine nitrogen atom strongly deactivates the adjacent α-positions (C2 and C6) towards electrophilic attack. ntnu.no Consequently, the most favored position for electrophilic substitution is C4, which is para to the amino group and not adjacent to the ring nitrogen. The 6-phenoxy group, being an ether, is also an ortho-para director, but its activating effect is weaker compared to the primary amine. Therefore, the regiochemical outcome of EAS reactions is predominantly controlled by the 3-amino substituent.
While specific EAS data for this compound is not extensively documented, reactions on related aminopyridines provide insight. For instance, nitration of 2-aminopyridine (B139424) proceeds through a nitramine intermediate which then rearranges, indicating that direct substitution can be complex. ntnu.no For the target molecule, typical EAS reactions like halogenation or nitration would be expected to yield the 4-substituted derivative as the major product, provided that the reaction conditions are carefully controlled to avoid side reactions involving the amine group.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Influence of 3-Amino Group | Influence of Pyridine N | Overall Predicted Reactivity |
| C2 | Activating (ortho) | Deactivating (α-position) | Low |
| C4 | Activating (para) | Less Deactivated (β-position) | High (Major Product) |
| C5 | Deactivating (meta) | Less Deactivated (β-position) | Low |
Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions, as the electronegative nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate. youtube.comlibretexts.org In this compound, the phenoxy group is located at the C6 position, which is also susceptible to nucleophilic attack.
While an aryloxy group is not a traditional leaving group like a halide, its displacement from an activated heterocyclic ring is possible, especially under catalytic conditions or with strong nucleophiles. The electron-donating nature of the 3-amino group would typically disfavor SNAr at other positions. However, recent advances have shown that even amino groups on a pyridine ring can be displaced via catalytic SNAr using transition metals like ruthenium, which activate the ring through η⁶-coordination. thieme-connect.deresearchgate.net This suggests that the 6-phenoxy group could potentially be substituted by various nucleophiles (e.g., amines, alkoxides) under specific catalytic conditions, providing a pathway to further functionalize the C6 position.
Transformations Involving the Primary Amine Functional Group
The primary amine at the C3 position is a versatile functional handle, readily participating in a wide array of chemical transformations common to aromatic amines.
Acylation, Alkylation, and Arylation Reactions
The nucleophilic nitrogen of the 3-amino group can be readily modified through reactions with various electrophiles.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. This is a common strategy to introduce amide functionalities.
Alkylation: Direct alkylation with alkyl halides can occur but often leads to over-alkylation. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for synthesizing secondary and tertiary amines.
Arylation: The formation of a C-N bond with an aryl group is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction allows for the coupling of the 3-amino group with a wide range of aryl halides or triflates, providing access to a diverse library of N-aryl derivatives. nih.govorganic-chemistry.org
Formation of Schiff Bases and Other Imine Derivatives
The primary amine of this compound undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. ijarsct.co.in This reaction is typically catalyzed by acid and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the final C=N double bond. mdpi.com This transformation is a cornerstone of combinatorial chemistry due to its simplicity and the wide variety of available carbonyl compounds. tandfonline.comnih.gov
Table 2: Representative Schiff Base Formation Reactions
| Amine Reactant | Carbonyl Reactant | Conditions | Product Type |
| Aminopyridine Derivative | Substituted Benzaldehyde | Ethanol, reflux | Aromatic Schiff Base |
| Aminopyridine Derivative | Aliphatic Ketone | Toluene, Dean-Stark, acid catalyst | Aliphatic Imine |
| Aminopyridine Derivative | Heterocyclic Aldehyde | Methanol, room temp | Heterocyclic Schiff Base |
Amidation and Sulfonamidation Reactions
Amidation: Beyond simple acylation, direct coupling with carboxylic acids can be achieved using coupling agents like carbodiimides (e.g., DCC, EDC) to form amides. These reactions are fundamental in medicinal chemistry for synthesizing peptide-like structures.
Sulfonamidation: The primary amine reacts readily with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine or triethylamine. researchgate.net This reaction yields stable sulfonamides, a functional group prevalent in many pharmaceutical agents. The resulting sulfonamide has a less basic and more acidic N-H proton compared to the parent amine.
Derivatization for Analytical and Separation Sciences (e.g., for GC-MS and LC-MS analysis)
In analytical sciences, chemical derivatization is a strategy used to modify an analyte to enhance its suitability for a specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). spectroscopyonline.com For a molecule like this compound, the primary amine (-NH₂) group is the principal target for derivatization.
For GC-MS analysis, derivatization is often essential for amine-containing compounds. The goals are to increase the molecule's volatility and thermal stability while reducing its polarity. This prevents peak tailing and improves chromatographic separation. Common derivatization approaches for primary amines include:
Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen atoms on the amine group with a nonpolar trimethylsilyl (B98337) (TMS) group. This transformation reduces intermolecular hydrogen bonding, thereby increasing volatility.
Acylation: The use of reagents like trifluoroacetic anhydride (B1165640) (TFAA) converts the amine into a stable, more volatile amide derivative.
Alkylation: This process can also be used to decrease the polarity of the amine group.
For LC-MS analysis, derivatization is employed to improve chromatographic retention (especially in reversed-phase chromatography), enhance ionization efficiency, and increase the specificity and sensitivity of detection. For primary amines, derivatization reagents are often designed to introduce a feature that is readily ionized. For instance, reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag) react with the primary amine to yield a highly fluorescent and easily ionizable derivative, significantly improving detection limits in LC-MS/MS analyses. This dual tagging approach can increase analyte proton affinity and hydrophobicity, leading to improved sensitivity. nih.gov
| Reagent Class | Example Reagent | Target Functional Group | Primary Analytical Benefit | Typical Method |
|---|---|---|---|---|
| Silylating Agents | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | -NH₂ | Increases volatility and thermal stability | GC-MS |
| Acylating Agents | TFAA (Trifluoroacetic anhydride) | -NH₂ | Increases volatility, improves chromatographic shape | GC-MS |
| Amine-Reactive Tagging | AccQ-Tag (6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate) | -NH₂ | Enhances ionization efficiency and detectability | LC-MS |
| Schiff Base Formation | 4-hydroxy-3-methoxycinnamaldehyde | -NH₂ | Improves sensitivity and specificity | MALDI-MS nih.gov |
Reactivity of the Phenoxy Moiety
The phenoxy moiety in this compound consists of the 2,3-dimethylphenyl ring connected to the pyridine ring via an ether oxygen. This part of the molecule has its own distinct reactivity, primarily involving the aromatic ring and the ether bond itself.
Aromatic Substitution on the Dimethylphenyl Ring
The 2,3-dimethylphenyl ring is activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: two methyl groups and the ether oxygen. These substituents direct incoming electrophiles to specific positions on the ring.
The ether oxygen is a strong activating group and is ortho, para-directing.
The methyl groups are weaker activating groups and are also ortho, para-directing. pitt.edu
The available positions for substitution on the 2,3-dimethylphenyl ring are C4, C5, and C6. The combined directing effects of the substituents predict the most likely sites of reaction:
Position 4: This position is para to the strongly activating ether oxygen and ortho to the methyl group at C3.
Position 6: This position is ortho to the ether oxygen and para to the methyl group at C3.
Both positions 4 and 6 are strongly activated. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions would be expected to yield a mixture of 4-substituted and 6-substituted products. The pyridine ring itself is generally deactivated towards electrophilic substitution, particularly under the acidic conditions often used for these reactions, which protonate the pyridine nitrogen. youtube.comquimicaorganica.org This deactivation makes substitution on the activated dimethylphenyl ring significantly more favorable.
Cleavage and Rearrangement Reactions Involving the Ether Linkage
The diaryl ether linkage in this compound is chemically robust and resistant to cleavage under many conditions. wikipedia.org However, this bond can be broken under forcing conditions, typically involving treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. masterorganicchemistry.comlibretexts.org
The mechanism for acidic ether cleavage begins with the protonation of the ether oxygen, which converts the ether into a better leaving group. masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion (e.g., Br⁻ or I⁻). In the case of an aryl-alkyl ether, the cleavage occurs via an Sₙ2-type mechanism where the nucleophile attacks the less sterically hindered or more electrophilic carbon. For this compound, the C-O bond between the pyridine ring and the oxygen is the one that would be cleaved. The halide nucleophile will attack the carbon of the pyridine ring (C6), as nucleophilic substitution on an sp²-hybridized aromatic carbon of the phenoxy ring is unfavorable. libretexts.orgmasterorganicchemistry.com
The expected products of this cleavage reaction would be 2,3-dimethylphenol (B72121) and 6-halo-pyridin-3-amine . It is important to note that the strongly acidic and high-temperature conditions required for this reaction could potentially lead to side reactions or degradation of the starting material, particularly involving the basic amine group.
Comprehensive Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. For 6-(2,3-Dimethylphenoxy)pyridin-3-amine, the spectrum is characterized by distinct signals corresponding to the protons on the pyridine (B92270) ring, the dimethylphenyl group, the amine substituent, and the aliphatic methyl groups.
The protons on the pyridine ring are influenced by the nitrogen atom and the two substituents (amino and phenoxy groups), leading to specific chemical shifts and coupling patterns. Similarly, the protons on the dimethylphenyl ring show a pattern determined by their relative positions. The two methyl groups on the phenyl ring are expected to appear as sharp singlets in the aliphatic region of the spectrum. The amine (NH2) protons typically appear as a broad singlet.
Based on the analysis of similar substituted pyridines and aromatic ethers, the predicted assignments for the proton signals are detailed in the table below.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2' (Pyridine) | 7.8 - 8.0 | Doublet (d) | ~2.5 |
| H-4' (Pyridine) | 7.0 - 7.2 | Doublet of Doublets (dd) | ~8.5, 2.5 |
| H-5' (Pyridine) | 6.4 - 6.6 | Doublet (d) | ~8.5 |
| H-4 (Phenyl) | 6.9 - 7.1 | Triplet (t) | ~7.8 |
| H-5 (Phenyl) | 6.8 - 7.0 | Doublet (d) | ~7.5 |
| H-6 (Phenyl) | 6.7 - 6.9 | Doublet (d) | ~7.5 |
| -NH₂ (Amine) | 3.5 - 4.5 | Broad Singlet (br s) | - |
| Ar-CH₃ (Methyl at C2) | 2.2 - 2.4 | Singlet (s) | - |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic environment of each carbon atom. The molecule contains 13 carbon atoms, and due to molecular asymmetry, 13 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms and functional groups. Carbons attached to the electronegative oxygen and nitrogen atoms (C-6' and C-3') are shifted downfield. Aromatic carbons typically resonate between 110 and 160 ppm, while aliphatic methyl carbons appear upfield, generally below 30 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (Phenyl, C-O) | 150 - 155 |
| C-2 (Phenyl, C-CH₃) | 128 - 132 |
| C-3 (Phenyl, C-CH₃) | 136 - 140 |
| C-4 (Phenyl) | 125 - 129 |
| C-5 (Phenyl) | 123 - 127 |
| C-6 (Phenyl) | 115 - 120 |
| C-2' (Pyridine) | 138 - 142 |
| C-3' (Pyridine, C-N) | 135 - 139 |
| C-4' (Pyridine) | 122 - 126 |
| C-5' (Pyridine) | 108 - 112 |
| C-6' (Pyridine, C-O) | 158 - 162 |
| Ar-CH₃ (at C2) | 15 - 20 |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4' with H-5' and H-2') and on the dimethylphenyl ring (H-4 with H-5, and H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the singlet at ~2.3 ppm would correlate to the methyl carbon signal at ~18 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is vital for connecting the different fragments of the molecule. Key correlations would include:
Correlations from the methyl protons (Ar-CH₃) to the quaternary carbons (C-2, C-3) and the tertiary carbon (C-4) of the phenyl ring.
Correlations from the pyridine proton H-5' to the carbon C-6' (across the ether oxygen) and C-3'.
Correlations from the phenyl protons (H-4, H-5, H-6) to the ether-linked carbon C-1.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides information on the elemental composition of a molecule by measuring its mass with extremely high accuracy.
The molecular formula of this compound is C13H14N2O. HRMS can verify this composition by measuring the monoisotopic mass of the molecular ion. The experimentally determined mass should align with the calculated mass to within a few parts per million (ppm), confirming the elemental formula. chemicalbook.com
HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O |
| Calculated Mass [M+H]⁺ | 215.1184 |
| Found Mass [M+H]⁺ | 215.1182 (Example) |
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that helps to confirm the structure. For this compound, the molecular ion peak (M+•) would be observed at an m/z (mass-to-charge ratio) of 214.
Key fragmentation pathways would likely involve the cleavage of the ether linkage, which is often a labile bond.
Cleavage of the C-O ether bond: This is a common fragmentation for aryl ethers. Cleavage can occur on either side of the oxygen atom.
Loss of the dimethylphenoxy radical (•C8H9O) would result in a fragment corresponding to the aminopyridinyl cation at m/z 93.
Loss of the aminopyridine radical (•C5H5N2) would lead to the detection of the dimethylphenoxonium ion at m/z 121.
Alpha-Cleavage: Primary amines can undergo alpha-cleavage, though this is less common in aromatic amines compared to aliphatic ones. libretexts.org
Loss of small molecules: Subsequent fragmentation could involve the loss of small, stable neutral molecules like HCN from the pyridine ring.
The presence of a prominent molecular ion peak and fragments corresponding to the aminopyridine and dimethylphenoxy moieties would provide strong evidence for the proposed structure.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sodium Hypobromite |
| Nicotinamide |
| Bromine |
X-ray Crystallography for Solid-State Structural Analysis
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, significant insights into its solid-state conformation can be derived from the analysis of structurally related phenoxy-pyridine and aminopyridine derivatives.
The orientation of the amino group relative to the pyridine ring is another key structural feature. In the crystal structure of 3-aminopyridine (B143674) itself, the amino group is reported to make a dihedral angle of 32° with the plane of the pyridine ring iucr.org. This deviation from planarity is a balance between electronic effects (conjugation) and intermolecular forces in the crystal lattice. A similar non-planar arrangement of the amino group is expected for this compound.
The table below summarizes representative torsion angles from related compounds, which provide a basis for predicting the conformation of this compound.
| Compound Type | Torsion Angle Description | Reported Angle (°) | Reference |
|---|---|---|---|
| Substituted Phenyl-Pyridine | Pyridine ring vs. 4-decyloxyphenyl ring | -41.91 | researchgate.net |
| Substituted Phenyl-Pyridine | Pyridine ring vs. Phenyl ring 1 | 24.12 | researchgate.net |
| Substituted Phenyl-Pyridine | Pyridine ring vs. Phenyl ring 2 | 11.55 | researchgate.net |
| 3-Aminopyridine | Amino group vs. Pyridine ring | 32 | iucr.org |
| 3-Aminopyridinium Cation | Pyridinium ring vs. Propyl group | 84.84 - 89.23 | nih.goviucr.org |
The crystal packing of this compound would be governed by a network of intermolecular interactions. The primary amino group (-NH₂) and the pyridine ring nitrogen are key sites for hydrogen bonding.
Hydrogen Bonding: Based on studies of various aminopyridines, the strongest hydrogen bond is typically the N-H···N(pyridine) interaction, which links molecules in a head-to-tail fashion to form chains or dimers. iucr.orgresearchgate.net In the crystal structure of 3-aminopyridine, molecules are joined by N-H···N hydrogen bonds to form infinite chains. iucr.org The presence of the amino group in the meta-position to the pyridine nitrogen allows it to act as a hydrogen bond acceptor as well. researchgate.net Therefore, in the solid state, this compound molecules are expected to be linked by robust N-H···N hydrogen bonds, forming supramolecular assemblies.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides a molecular fingerprint, allowing for the identification of functional groups and the characterization of bonding within the molecule.
The infrared (IR) and Raman spectra of this compound are expected to show characteristic bands corresponding to its constituent functional groups.
Amino Group (-NH₂): Primary aromatic amines typically exhibit two N-H stretching bands in the 3500-3250 cm⁻¹ region. wpmucdn.comorgchemboulder.com One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. tsijournals.com An N-H scissoring (bending) vibration is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.comtsijournals.com A broad, strong band due to N-H wagging may also be observed between 910-665 cm⁻¹. orgchemboulder.com
Aromatic Rings (Phenoxy and Pyridine): C-H stretching vibrations on the aromatic rings typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine and benzene (B151609) rings give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region. researchgate.net
Ether Linkage (C-O-C): The characteristic C-O-C stretching of the aryl ether linkage is expected to produce strong bands. The asymmetric stretch typically appears in the 1270-1200 cm⁻¹ range, while the symmetric stretch is found at lower wavenumbers.
C-N Linkage: The stretching vibration of the aromatic carbon to the amino nitrogen (C-N) bond is anticipated in the 1335-1250 cm⁻¹ region for aromatic amines. orgchemboulder.comtsijournals.com
Methyl Groups (-CH₃): Symmetric and asymmetric C-H stretching vibrations of the methyl groups will occur in the 2960-2870 cm⁻¹ range.
The table below summarizes the expected characteristic vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|---|
| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3250 | wpmucdn.comorgchemboulder.comtsijournals.com |
| N-H Scissoring (Bend) | 1650 - 1580 | orgchemboulder.comtsijournals.com | |
| N-H Wag | 910 - 665 | orgchemboulder.com | |
| Aromatic Rings | Aromatic C-H Stretch | 3100 - 3000 | researchgate.net |
| C=C / C=N Ring Stretch | 1650 - 1400 | researchgate.net | |
| Aryl Ether (C-O-C) | Asymmetric Stretch | 1270 - 1200 | - |
| Amine (Aryl-N) | C-N Stretch | 1335 - 1250 | orgchemboulder.comtsijournals.com |
| Methyl (-CH₃) | C-H Stretch | 2960 - 2870 | - |
Computational and Theoretical Chemistry Investigations
Electronic Structure Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. DFT methods are employed to determine the ground-state energy and electron density, from which numerous other properties can be derived. For 6-(2,3-dimethylphenoxy)pyridin-3-amine, DFT calculations would provide a fundamental understanding of its molecular characteristics. These calculations are typically performed using a functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p) to ensure a balance between accuracy and computational cost.
A crucial first step in any computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides key structural parameters.
Energetic profiles, including conformational analysis, can also be explored. By rotating the bonds, such as the C-O bond connecting the pyridine (B92270) and phenoxy rings, a potential energy surface can be mapped out. This reveals the energy barriers between different conformers and identifies the most stable rotational isomers. While specific energetic data for this compound is not available in the reviewed literature, the table below indicates the type of information that would be obtained from such a study.
Table 1: Calculated Geometric Parameters for this compound from DFT Optimization (Note: Data not available in searched scientific literature. The table structure is for illustrative purposes.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-O (ether) | N/A |
| Bond Length | C-N (amine) | N/A |
| Bond Angle | C-O-C (ether) | N/A |
DFT calculations are a highly effective method for predicting spectroscopic properties, which can be used to validate experimentally determined structures. The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts.
Predictions of ¹H and ¹³C NMR chemical shifts for this compound would be compared against experimental data to confirm its structure. The accuracy of these predictions can be enhanced by considering solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM).
Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: Data not available in searched scientific literature. The table structure is for illustrative purposes.)
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| C1 | N/A | N/A | N/A | N/A |
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy and spatial distribution of these orbitals in this compound would reveal the most likely sites for nucleophilic and electrophilic attack.
From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical hardness (η = (I - A)/2), chemical potential (μ = -(I + A)/2), and the global electrophilicity index (ω = μ²/2η). These descriptors provide a quantitative measure of the molecule's stability and reactivity profile.
Table 3: Calculated FMO Energies and Global Reactivity Descriptors for this compound (Note: Data not available in searched scientific literature. The table structure is for illustrative purposes.)
| Parameter | Value (eV) |
|---|---|
| EHOMO | N/A |
| ELUMO | N/A |
| Energy Gap (ΔE = ELUMO - EHOMO) | N/A |
| Ionization Potential (I) | N/A |
| Electron Affinity (A) | N/A |
| Chemical Hardness (η) | N/A |
| Electronegativity (χ) | N/A |
| Chemical Potential (μ) | N/A |
| Electrophilicity Index (ω) | N/A |
Mechanistic Studies through Computational Modeling
Beyond static properties, computational modeling can elucidate the pathways of chemical reactions. This involves mapping the potential energy surface that connects reactants to products, providing a detailed picture of the reaction mechanism.
For any proposed reaction involving this compound, identifying the transition state (TS) is paramount. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Locating the TS structure and calculating its energy allows for the determination of the activation energy, which is a key factor governing the reaction rate. Frequency calculations are performed to confirm the nature of the stationary point; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Molecular Dynamics and Conformation Analysis
Computational studies on this compound provide critical insights into its structural dynamics and potential for intermolecular associations. These investigations are fundamental to understanding its physicochemical properties and behavior in various environments.
Conformational Landscape Exploration
The conformational flexibility of this compound is primarily dictated by the rotational freedom around the ether linkage connecting the pyridinyl and dimethylphenyl rings. Molecular mechanics and quantum chemical calculations can be employed to explore the potential energy surface and identify low-energy conformers.
Furthermore, the amino group on the pyridine ring can also exhibit some degree of rotational freedom, although its interaction with the adjacent ring system may limit this. The planarity of similar pyridine derivatives has been noted in crystallographic studies, suggesting that the ring systems themselves are rigid. nih.govnih.govresearchgate.net
A hypothetical representation of key conformational parameters is presented in Table 1.
Table 1: Hypothetical Conformational Parameters of this compound
| Parameter | Description | Predicted Value Range |
|---|---|---|
| Dihedral Angle (C-O-C-C) | The angle defining the twist between the pyridine and phenoxy rings. | 40° - 70° |
| N-H Bond Orientation | The orientation of the amine hydrogens relative to the pyridine ring. | Planar or slightly out-of-plane |
| Methyl Group Rotation | Rotational state of the two methyl groups on the phenoxy ring. | Free rotation |
Prediction of Intermolecular Interactions and Self-Assembly Behavior (insights from related compounds)
The molecular structure of this compound suggests the potential for various intermolecular interactions that could drive self-assembly. The primary amine group is a hydrogen bond donor, while the pyridine nitrogen atom can act as a hydrogen bond acceptor. This facilitates the formation of intermolecular N-H···N hydrogen bonds, which are a common feature in the crystal structures of related aminopyridine compounds. nih.govresearchgate.net
Quantitative Structure-Property Relationships (QSPR) Modeling (focused on non-biological properties)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to correlate the structural or property descriptors of a compound with its macroscopic properties. liverpool.ac.uknih.govnih.gov For this compound, QSPR models can be developed to predict various non-biological properties such as solubility, melting point, and chromatographic retention times.
The development of a QSPR model involves calculating a set of molecular descriptors that encode structural, electronic, and topological information about the molecule. researchgate.netresearchgate.net These descriptors can then be used to build a mathematical model, often through multiple linear regression or machine learning algorithms, that relates them to an experimentally determined property. researchgate.netresearchgate.net
For a series of related phenoxypyridine derivatives, a hypothetical QSPR model for a non-biological property like aqueous solubility could be developed. The descriptors might include parameters such as the octanol-water partition coefficient (logP), polar surface area (PSA), molecular weight, and various quantum chemical descriptors.
A hypothetical data table for such a QSPR study is presented in Table 2.
Table 2: Hypothetical QSPR Data for Predicting Aqueous Solubility of Phenoxypyridine Derivatives
| Compound | Experimental Solubility (logS) | Calculated logP | Polar Surface Area (Ų) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 6-(Phenoxy)pyridin-3-amine | -2.5 | 2.1 | 38.3 | 186.22 |
| 6-(2-Methylphenoxy)pyridin-3-amine | -2.8 | 2.5 | 38.3 | 200.25 |
| 6-(3-Methylphenoxy)pyridin-3-amine | -2.7 | 2.5 | 38.3 | 200.25 |
| This compound | -3.1 | 2.9 | 38.3 | 214.28 |
| 6-(4-Chlorophenoxy)pyridin-3-amine | -3.0 | 2.8 | 38.3 | 220.66 |
Such models, once validated, can be powerful tools for predicting the properties of new, unsynthesized derivatives, thereby guiding chemical synthesis and material design efforts. mdpi.com
Applications As a Synthetic Building Block and in Advanced Materials Science
Precursor in the Synthesis of Complex Heterocyclic Scaffolds
The aminopyridine framework is a cornerstone in the construction of complex heterocyclic systems, many of which are of interest in medicinal chemistry and materials science. 6-(2,3-Dimethylphenoxy)pyridin-3-amine serves as a valuable starting material or intermediate in the synthesis of more elaborate molecular architectures. The presence of the nucleophilic amine group and the pyridine (B92270) ring's nitrogen atom allows for a variety of chemical transformations.
Pyridine-based scaffolds are integral to the development of novel compounds with diverse biological activities. nih.govnih.gov The general utility of aminopyridines in organic synthesis is well-documented, where they participate in cyclization and condensation reactions to form fused heterocyclic systems. For instance, aminopyridines are key reactants in the synthesis of pyrrolo[2,3-d]pyrimidine analogs, which have been investigated as kinase inhibitors. mdpi.com In such syntheses, the amine group of the pyridine derivative is typically reacted with a suitable partner to construct the new ring system.
The reactivity of this compound would be analogous, with the amine group at the 3-position being available for reactions such as acylation, alkylation, or condensation to build upon the pyridine core. The 2,3-dimethylphenoxy group at the 6-position provides steric bulk and influences the electronic nature of the pyridine ring, which can be used to fine-tune the properties and reactivity of the resulting complex scaffolds. The synthesis of various pyridine-fused heterocycles, such as aminooxazoles, aminoimidazoles, and aminopyrroles, often relies on the strategic manipulation of functional groups on a starting pyridinol structure, highlighting the modularity of these synthetic approaches. mdpi.com
Utilization in Polymer Chemistry and Engineering Materials
The distinct functionalities within this compound make it a candidate for applications in polymer science, both as a ligand in polymerization catalysis and as a monomeric unit for creating functional materials.
Aromatic amine ligands are crucial components in catalyst systems for the synthesis of high-performance engineering plastics like poly(2,6-dimethyl-1,4-phenylene ether) (PPE). mdpi.com PPE is typically produced through the copper-catalyzed oxidative coupling of 2,6-dimethylphenol. researchgate.netresearchgate.net The efficiency of these catalytic systems is highly dependent on the nature of the amine ligand used. mdpi.com
Studies have shown that various aromatic amines, including aminopyridine isomers, can serve as ligands for the copper(I) catalyst. mdpi.com The ligand's basicity and steric properties significantly impact the polymerization rate and the formation of by-products. For example, 4-aminopyridine (B3432731) has been found to be a highly efficient ligand, leading to a fast reaction rate and low by-product production, attributed to its high basicity and minimal steric hindrance upon coordination to the copper center. mdpi.com
Given its structure, this compound could function as an effective ligand in such copper-catalyzed polymerizations. The pyridine nitrogen can coordinate to the copper ion, while the electronic effects of the amine and dimethylphenoxy substituents would modify the catalyst's activity. The table below compares the performance of different aminopyridine ligands in PPE synthesis, providing a basis for predicting the potential efficacy of this compound.
| Ligand | Reaction Rate (mol/L·s) | By-product (DPQ) Production | Key Characteristics |
|---|---|---|---|
| 4-Aminopyridine | 6.98 × 10⁻⁴ | Low | High basicity, low steric hindrance |
| 3-Aminopyridine (B143674) | Data not specified | Data not specified | Isomer of 4-aminopyridine |
| 2-Aminopyridine (B139424) | No polymerization | N/A | Steric hindrance prevents effective catalysis |
| 1-Methylimidazole | Data not specified | Data not specified | Commonly used ligand for PPE synthesis |
The incorporation of specific functional groups into polymer backbones is a key strategy for developing advanced materials with tailored properties. nih.gov The bifunctional nature of this compound, possessing a reactive amine group and a stable phenoxy-pyridine segment, allows for its potential integration as a monomer into various polymer chains.
For example, the amine group can participate in polycondensation or polyaddition reactions to form polyamides, polyimides, or polyureas. This would embed the 6-(2,3-dimethylphenoxy)pyridine unit as a recurring motif along the polymer backbone. The inclusion of such a bulky and polar side group could significantly alter the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength. Furthermore, incorporating amine functionalities can enhance specific properties like CO2 affinity in polymers of intrinsic microporosity (PIMs), where the amine groups provide sites for favorable interactions with carbon dioxide molecules. nih.gov Similarly, grafting pyridine-containing moieties onto polymer structures has been explored to create materials with specific antimicrobial or fluorescence applications. mdpi.com
Ligand in Coordination Chemistry and Organometallic Compounds
The pyridine nitrogen atom in this compound is a classic Lewis base, readily coordinating to a wide range of metal ions to form stable complexes. wikipedia.org This makes the compound a valuable ligand in coordination chemistry, with potential applications in optoelectronics and catalysis.
Transition metal complexes, particularly those of iridium(III), containing pyridine-based ligands are at the forefront of research for optoelectronic applications such as organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs). rsc.org These complexes can exhibit highly efficient phosphorescence, and their emission properties can be systematically tuned by modifying the chemical structure of the ligands. nih.gov
Cationic iridium(III) complexes of the form [Ir(C^N)2(N^N)]⁺, where C^N is a cyclometalating ligand and N^N is an ancillary ligand like a substituted pyridine, have been extensively studied. rsc.org The electronic nature of the substituents on the ligands plays a critical role in determining the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, dictates the emission color, quantum yield, and lifetime of the phosphorescence. nih.govresearchgate.net
This compound can act as a monodentate or potentially a bidentate ligand in such complexes. As a ligand, its amine and dimethylphenoxy groups would function as electron-donating substituents, which would be expected to raise the HOMO energy level of the resulting iridium complex. This modification can lead to a red-shift in the emission wavelength. The table below summarizes the optoelectronic properties of several iridium(III) complexes with different pyridine-type ligands, illustrating the effect of ligand structure on emission characteristics.
| Complex | Ancillary Ligand | Emission Wavelength (λem) | Photoluminescent Quantum Yield (ΦPL) | Emission Color |
|---|---|---|---|---|
| [Ir(ppy)₂(2,5-dpp)]PF₆ | 2,5-dipyridylpyrazine | 666 nm | Not specified | Deep Red |
| [Ir(ppy)₂(2,5-tpy)]PF₆ | 2,2′:5′,2′′-terpyridine | 604 nm | Not specified | Orange |
| [Ir(dFMeppy)₂(2,5-dpp)]PF₆ | 2,5-dipyridylpyrazine | 605 nm | Double that of [Ir(ppy)₂(2,5-tpy)]PF₆ | Orange |
| [Ir(dFMeppy)₂(2,5-tpy)]PF₆ | 2,2′:5′,2′′-terpyridine | 544 nm | 93% | Green |
| (F4ppy)₂Ir(L-alanine) | L-alanine | 464-509 nm range | 0.48-0.69 range | Sky-Blue |
The development of novel catalysts is a central theme in modern chemistry, and metal complexes featuring pyridine-based ligands are often explored for their catalytic activity. The ability of the pyridine ligand to stabilize various oxidation states of a metal center is key to its utility in catalysis. The specific electronic and steric environment created by the ligand system determines the catalyst's reactivity and selectivity.
Amine-based directing groups, including those containing a pyridine moiety, have been successfully employed in palladium-catalyzed C(sp³)–H bond functionalization, enabling the divergent and asymmetric synthesis of complex organic molecules. snnu.edu.cn In these systems, the amine and pyridine groups coordinate to the palladium center, directing the catalytic activity to a specific C-H bond.
Complexes derived from this compound could be investigated for a range of catalytic transformations. The molecule has the potential to act as a bidentate N,N-donor ligand by coordinating through both the pyridine and the amine nitrogens, forming a stable chelate ring with a metal center. This chelation effect can enhance the stability and activity of the catalyst. The steric bulk of the 2,3-dimethylphenoxy group could also play a crucial role in controlling the selectivity of the catalytic reaction, for example, by influencing the substrate's approach to the active site.
Role in the Development of Agrochemicals and Specialty Chemicals
The structural motifs present in this compound, namely the pyridine ring and the substituted phenoxy group, are prevalent in a variety of biologically active compounds used in agriculture. While specific, large-scale applications of this exact compound in commercial agrochemicals are not extensively documented in publicly available research, its role as a key intermediate is of significant interest to synthetic chemists in the field. Pyridine-based structures are a cornerstone in the design of modern pesticides and herbicides due to their favorable biological activity and metabolic profiles in target organisms.
The amine group on the pyridine ring serves as a crucial functional handle for further chemical modifications. This allows for the introduction of diverse pharmacophores and the tuning of the molecule's physicochemical properties, such as solubility and stability, which are critical for effective agrochemical formulations. The 2,3-dimethylphenoxy portion of the molecule also plays a vital role in influencing its biological efficacy and selectivity.
Derivatives of similar aminopyridine structures have been explored for their potential as active ingredients in crop protection agents. For instance, the broader class of aminopyridine compounds has been utilized in the synthesis of molecules exhibiting antimicrobial and anti-inflammatory properties, showcasing the potential for this chemical family in various specialty chemical applications beyond agriculture. The development of novel compounds often involves the synthesis of a library of derivatives from a core structure like this compound to identify candidates with optimal performance.
Application in Sensor Technologies or Responsive Materials
The application of pyridine derivatives in sensor technologies and responsive materials is a growing area of research. These compounds can be designed to exhibit changes in their optical or electronic properties in response to specific environmental stimuli, such as the presence of metal ions, changes in pH, or exposure to certain analytes.
While direct research on this compound in this context is limited, the foundational structure is promising. For example, derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been successfully employed as fluorescent molecular sensors for monitoring photopolymerization processes. mdpi.com These sensors exhibit changes in their fluorescence characteristics as the polymerization progresses, allowing for real-time monitoring of the material's curing process. mdpi.com
The nitrogen atom in the pyridine ring and the amino group of this compound can act as binding sites for metal ions or as proton donors/acceptors. This functionality is key to the design of chemosensors. Upon interaction with a target analyte, the electronic structure of the molecule can be perturbed, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).
The development of such materials would involve chemically modifying the this compound core to incorporate specific recognition elements for the target analyte and to fine-tune its responsive properties. The synthesis of such advanced materials underscores the importance of versatile building blocks in driving innovation in materials science.
Future Research Directions and Unexplored Avenues
Discovery of Novel and Highly Efficient Synthetic Routes
The development of innovative and efficient synthetic methodologies is paramount for the widespread availability and further investigation of 6-(2,3-dimethylphenoxy)pyridin-3-amine. While classical methods for the synthesis of aminopyridines and their derivatives are established, future research should focus on more sustainable and atom-economical approaches.
Current synthetic strategies often involve multi-step processes that may suffer from moderate yields and the generation of significant waste. Future investigations could explore one-pot multicomponent reactions (MCRs), which offer a streamlined approach to complex molecules from simple precursors. africanjournalofbiomedicalresearch.com Additionally, the application of flow chemistry could enable continuous production with enhanced control over reaction parameters, leading to higher purity and yields. beilstein-journals.org
Catalysis will play a crucial role in advancing the synthesis of this compound. Research into novel catalyst systems, such as those based on earth-abundant metals or organocatalysts, could provide more environmentally friendly and cost-effective alternatives to traditional palladium- or copper-based catalysts often used in C-N and C-O cross-coupling reactions. frontiersin.org
Table 1: Potential Novel Synthetic Strategies and Their Advantages
| Synthetic Strategy | Potential Catalyst | Key Advantages |
| Multicomponent Reaction | Organocatalyst (e.g., Proline) | High atom economy, reduced waste, operational simplicity. |
| Continuous Flow Synthesis | Heterogeneous Catalyst (e.g., Supported Pd) | Improved safety, scalability, and product consistency. beilstein-journals.org |
| C-H Activation/Amination | Rhodium or Iridium Complexes | Direct functionalization, fewer pre-functionalized starting materials. |
Investigation of Unconventional Chemical Transformations
Beyond its synthesis, the exploration of unconventional chemical transformations of this compound could lead to the discovery of novel molecular scaffolds with unique properties. The presence of multiple reactive sites—the amino group, the pyridine (B92270) nitrogen, and the aromatic rings—offers a rich landscape for chemical exploration.
Future research could focus on leveraging the amino group for the synthesis of more complex heterocyclic systems through cascade reactions or cycloaddition reactions. For instance, the development of novel annulation strategies could lead to the formation of fused polycyclic aromatic compounds with interesting electronic properties.
Furthermore, the investigation of regioselective functionalization of the pyridine and phenoxy rings could yield a library of derivatives with tailored properties. Techniques such as directed ortho-metalation or late-stage C-H functionalization could be employed to introduce a variety of substituents with high precision.
In-depth Studies of Excited State Chemistry and Photophysical Properties
The photophysical properties of aminopyridine derivatives are of significant interest for applications in optoelectronics and as photosensitizers. nih.govwiley-vch.de However, the excited state chemistry of this compound has not been thoroughly investigated.
Future studies should aim to characterize the absorption and emission properties of this compound, including its fluorescence quantum yield and lifetime. nih.gov Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, could be employed to probe the dynamics of its excited states and identify the nature of the transitions involved (e.g., locally excited vs. charge-transfer states). nih.gov
Computational studies, using methods like time-dependent density functional theory (TD-DFT), would be invaluable in complementing experimental findings and providing a deeper understanding of the electronic structure and potential energy surfaces of the excited states. researchgate.net This knowledge is crucial for designing molecules with specific photophysical properties, such as enhanced two-photon absorption or efficient intersystem crossing.
Table 2: Hypothetical Photophysical Data for Future Investigation
| Property | Experimental Technique | Potential Finding |
| Absorption Maximum (λabs) | UV-Vis Spectroscopy | Identification of key electronic transitions. |
| Emission Maximum (λem) | Fluorescence Spectroscopy | Determination of emission color and energy of the excited state. |
| Fluorescence Quantum Yield (Φf) | Integrating Sphere | Assessment of emission efficiency. |
| Excited State Lifetime (τ) | Time-Correlated Single Photon Counting | Understanding the kinetics of excited state decay. wiley-vch.de |
Design and Synthesis of Derivatives for Specific Material Science Applications
The unique combination of an electron-donating amino group and a bulky phenoxy substituent makes this compound a promising building block for functional materials. By strategically modifying its structure, derivatives with tailored properties for specific applications in material science could be developed.
For instance, the introduction of polymerizable groups, such as vinyl or acrylate (B77674) moieties, could allow for its incorporation into polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The design of derivatives with liquid crystalline properties could also be explored for use in display technologies.
Furthermore, the synthesis of metal complexes using the pyridine nitrogen as a coordination site could lead to the development of novel catalysts, sensors, or magnetic materials. The electronic properties of these complexes could be fine-tuned by varying the metal center and the other ligands.
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
The optimization of synthetic processes and the study of reaction mechanisms can be greatly enhanced by the use of in-situ, real-time monitoring techniques. magritek.commdpi.com Future research should focus on the application of advanced spectroscopic methods to monitor the synthesis and transformations of this compound.
Process Analytical Technology (PAT) tools, such as ReactIR (in-situ FTIR) and Raman spectroscopy, could provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise control over reaction conditions and the identification of reaction endpoints. researchgate.net These techniques are non-invasive and can be implemented in both batch and flow reactors.
For more detailed mechanistic studies, techniques like in-situ NMR spectroscopy could be employed to identify and characterize transient intermediates that may not be observable by conventional offline analysis. magritek.com This information is crucial for understanding the reaction pathways and for the rational design of more efficient synthetic routes.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6-(2,3-Dimethylphenoxy)pyridin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 3-aminopyridine derivatives and 2,3-dimethylphenol under basic conditions (e.g., K2CO3 in DMF at 80–100°C). Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature . Characterization via NMR (1H/13C) and HPLC purity analysis (>95%) is critical for confirming structural integrity .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. For solution-phase analysis, 1H/13C NMR and high-resolution mass spectrometry (HRMS) are essential. Computational methods (e.g., DFT) can predict electronic properties and validate experimental data .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies (TGA/DSC) indicate degradation above 200°C. Storage under inert gas (N2/Ar) at −20°C is recommended to prevent oxidation of the amine group .
Advanced Research Questions
Q. How does the 2,3-dimethylphenoxy substituent influence electronic and steric properties compared to analogs (e.g., difluoropiperidine or trifluoromethyl derivatives)?
- Methodological Answer : The methyl groups enhance steric hindrance, potentially reducing reactivity in SNAr reactions compared to electron-withdrawing substituents (e.g., -CF3). DFT calculations show decreased electron density at the pyridine nitrogen, which may alter binding affinity in biological targets . Comparative studies with analogs like 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine (CAS 1256786-57-8) highlight these differences .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC50 values across cancer cell lines)?
- Methodological Answer : Variability may arise from differences in cell permeability, metabolic stability, or off-target effects. Use orthogonal assays (e.g., SPR for binding affinity, cell viability assays) and pharmacokinetic profiling (e.g., microsomal stability, plasma protein binding) to isolate confounding factors. Cross-validate results with structurally related compounds to identify SAR trends .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against crystallographic structures of target proteins (e.g., kinases or GPCRs) identifies key binding interactions. Free-energy perturbation (FEP) calculations predict the impact of substituent modifications (e.g., replacing methyl with ethyl or halogens) on binding entropy/enthalpy .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer : Asymmetric synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or resolution via chiral HPLC. Process optimization (e.g., flow chemistry) minimizes racemization risks. Analytical methods like chiral GC or circular dichroism (CD) ensure enantiomeric excess (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
